3-Chloro-2-methylbenzoic acid

描述

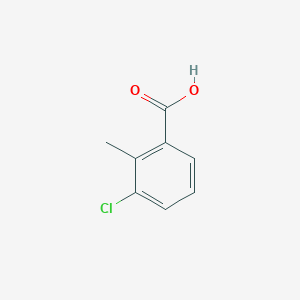

3-Chloro-2-methylbenzoic acid (CAS RN: [7499-08-3], molecular formula: C₈H₇ClO₂, molecular weight: 170.59 g/mol) is a chlorinated aromatic carboxylic acid characterized by a chlorine substituent at the 3-position and a methyl group at the 2-position of the benzene ring. This compound is a white crystalline solid with a melting point of 163–166°C . It is commercially available with purity ≥98% (HPLC) and is commonly utilized in organic synthesis, catalysis, and pharmaceutical research. Its structure confers unique reactivity, making it a valuable intermediate in the preparation of agrochemicals, pharmaceuticals, and coordination complexes .

Safety data indicate that it causes skin and eye irritation (H315, H319) and may provoke respiratory irritation (H335). Handling requires protective equipment (P280) and adherence to standard laboratory safety protocols .

准备方法

Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylbenzoic acid can be synthesized through several methods. One common method involves the chlorination of 2-methylbenzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, this compound is often produced using a one-step reaction involving benzoyl chloride and paraformaldehyde in the presence of Lewis acid catalysts like zinc chloride or ferric chloride. This method is preferred due to its simplicity, high yield, and environmentally friendly nature .

化学反应分析

Types of Reactions: 3-Chloro-2-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Reactions: Products include various substituted benzoic acids.

Oxidation Reactions: Products include carboxylic acids or ketones.

Reduction Reactions: Products include alcohols or aldehydes

科学研究应用

Organic Synthesis

Role as a Reagent:

3-Chloro-2-methylbenzoic acid is utilized as a reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It serves as an acid additive in various catalytic reactions, enhancing selectivity and yield. For instance, it has been successfully employed in Rhodium-catalyzed C–H alkylation reactions, where it improved the selectivity for branched alkylation products when used alongside triethylvinylsilane .

Case Study:

In a study examining the alkylation of aryl sulfonamides, the combination of this compound with a Rhodium catalyst yielded notable results. The optimal conditions involved using 7.5 mol% of the catalyst and 2 equivalents of the acid, resulting in significant yields of branched products . This highlights its effectiveness in fine-tuning reaction conditions to achieve desired outcomes.

Biochemical Applications

Microbial Metabolism:

this compound has been studied for its metabolic pathways in microorganisms. Pseudomonas cepacia, for instance, utilizes this compound as a sole carbon source through the meta fission pathway. This metabolic capability is significant for bioremediation efforts, where such bacteria can help degrade environmental pollutants .

Implications for Environmental Science:

The ability of Pseudomonas cepacia to metabolize this compound suggests potential applications in bioremediation strategies aimed at cleaning up chlorinated aromatic compounds from contaminated sites. Understanding these pathways can lead to more effective environmental cleanup technologies.

Material Science

Polymer Chemistry:

In polymer chemistry, this compound can serve as a building block for synthesizing various polymers and copolymers. Its functional groups allow for modifications that can enhance material properties such as thermal stability and chemical resistance.

作用机制

The mechanism of action of 3-Chloro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can undergo metabolic transformations through the meta fission pathway, leading to the liberation of chloride ions. This pathway is facilitated by enzymes such as meta pyrocatechase, which are induced by the presence of this compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

The physicochemical properties, reactivity, and applications of 3-chloro-2-methylbenzoic acid are influenced by the positions of its substituents. Below is a comparative analysis with key analogs:

Table 1: Physical Properties of Selected Chlorinated Methylbenzoic Acids

Key Observations:

- Melting Points : The higher melting point of 4-chloro-2-methylbenzoic acid (172–173°C vs. 163–166°C) reflects increased molecular symmetry, enhancing crystal lattice stability .

- Solubility : The methyl group in this compound reduces water solubility compared to 3-chlorobenzoic acid, which lacks the hydrophobic methyl substituent .

Biodegradation Pathways

- Meta-Cleavage Pathway : Pseudomonas cepacia MB2 metabolizes this compound via the meta-fission pathway, releasing chloride ions. Comparatively, 3-chlorobenzoic acid is degraded by Comamonas testosteroni JH5 through ortho-cleavage, highlighting substituent-dependent pathway selection .

- Degradation Efficiency : The methyl group in this compound slows microbial degradation relative to 3-chlorobenzoic acid, likely due to steric effects on enzyme binding .

Toxicity Profiles

生物活性

3-Chloro-2-methylbenzoic acid (CAS Number: 7499-08-3) is an aromatic compound that has garnered attention due to its biological activity, particularly in microbial degradation and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Basic Information:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| Melting Point | 163-166 °C |

| Boiling Point | 290.9 °C |

| Density | 1.3 g/cm³ |

Microbial Degradation

One of the most significant biological activities of this compound is its utilization by certain bacteria as a carbon source. A notable case study involves Pseudomonas cepacia MB2 , which can metabolize this compound through the meta fission pathway . This pathway allows the bacterium to grow on 3-chloro-2-methylbenzoate as its sole carbon source, leading to the liberation of chloride ions during metabolism .

The degradation process involves several enzymatic reactions:

- Meta Fission Pathway : The initial step involves the conversion of 3-chloro-2-methylbenzoate to catechol derivatives.

- Enzyme Induction : The presence of the compound induces the activity of meta pyrocatechase in cell extracts, enhancing the breakdown of aromatic compounds .

- Byproducts : The metabolic process results in various byproducts, including catechol and other phenolic compounds, which can be further degraded or utilized by the bacteria.

Study on Pseudomonas cepacia MB2

A study published in Applied and Environmental Microbiology highlighted the ability of Pseudomonas cepacia MB2 to utilize this compound. The researchers found that:

- The strain exhibited strong growth when cultured on 3-chloro-2-methylbenzoate.

- Enzymatic assays revealed that catechol 2,3-dioxygenase activity was significantly induced, suggesting a robust metabolic pathway for aromatic compound degradation .

Comparative Analysis with Other Compounds

Research has shown that while this compound is effectively utilized by Pseudomonas cepacia, other chlorinated benzoates can inhibit its growth due to competitive inhibition at key enzymatic steps in the degradation pathway. For example, dichlorobenzoates were observed to block catechol metabolism, underscoring the specificity of microbial pathways for different substrates .

Potential Therapeutic Applications

Emerging research suggests that compounds similar to this compound may have potential as 11β-hydroxysteroid dehydrogenase inhibitors , which are relevant in treating metabolic disorders such as obesity and type 2 diabetes mellitus. This connection indicates a dual role for the compound in both environmental microbiology and pharmacology .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-2-methylbenzoic acid in laboratory settings?

A common method involves converting the carboxylic acid to its acid chloride using oxalyl dichloride in tetrahydrofuran (THF), catalyzed by a small amount of N,N-dimethylformamide (DMF) at 25°C. This intermediate is pivotal for further derivatization, such as amide or ester formation . Purity assessment typically employs HPLC, with commercial suppliers offering >95.0% purity grades .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Key techniques include:

- ¹H-NMR : Resonances for aromatic protons appear as distinct doublets (e.g., δ 7.58 ppm, J = 1.2, 8.1 Hz) and triplets, with methyl groups around δ 2.5–3.0 ppm .

- FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1700 cm⁻¹) confirm functional groups.

- Mass spectrometry : Molecular ion peaks at m/z ≈ 170.59 (C₈H₇ClO₂) align with theoretical molecular weight .

Q. How does the solubility profile of this compound influence experimental design?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., THF, DMF) and chlorinated solvents (e.g., DCM). Solubility challenges in aqueous media necessitate pH adjustments (e.g., using NaOH to deprotonate the carboxylic acid) for reactions or microbial degradation studies .

Advanced Research Questions

Q. What microbial degradation pathways are reported for this compound, and how do they compare to related chlorobenzoates?

Pseudomonas cepacia MB2 degrades the compound via the meta-cleavage pathway, which involves dioxygenase enzymes to cleave the aromatic ring. This contrasts with Comamonas testosteroni JH5, which uses ortho-pathways for 3-chlorobenzoate degradation. Comparative studies highlight substrate specificity in enzyme systems and potential accumulation of toxic intermediates (e.g., chlorocatechols) .

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural analysis of this compound derivatives?

- Data collection : High-resolution X-ray diffraction (λ < 1 Å) minimizes absorption effects from chlorine atoms.

- Refinement : SHELXL software is recommended for handling disorder or twinning via constrained refinement and TLS parameterization. ORTEP-3 can visualize thermal ellipsoids to identify problematic regions .

- Validation : Check for R-factor discrepancies (>5% may indicate unresolved disorder) and use tools like PLATON to validate symmetry .

Q. What role does this compound play in the synthesis of bioactive compounds or catalysts?

The acid serves as a precursor in:

- Pharmaceuticals : Synthesis of tetrazolinone derivatives via amidation or esterification, as seen in patents for agrochemicals .

- Catalysts : Palladium complexes incorporating benzoic acid derivatives demonstrate efficacy in methoxycarbonylation reactions, though steric hindrance from the methyl group may require ligand optimization .

Q. Are there contradictions in reported degradation kinetics of this compound under varying environmental conditions?

Studies show variability in half-lives depending on microbial consortia and redox conditions. For example, aerobic degradation by Pseudomonas spp. is faster (t₁/₂ ~24–48 hrs) compared to anaerobic systems (t₁/₂ >72 hrs). Contradictions arise from differing assay conditions (e.g., substrate concentration, co-metabolites like phenol), emphasizing the need for standardized protocols .

Q. Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 3:1) to avoid over-chlorination byproducts .

- Purity Verification : Cross-validate commercial batches using melting point (mp) data (e.g., 172–173°C for 4-chloro-2-methylbenzoic acid as a reference) .

- Environmental Studies : Use ¹⁴C-labeled analogs to trace mineralization pathways in biodegradation assays .

属性

IUPAC Name |

3-chloro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGHMCLCSPQMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225946 | |

| Record name | 3-Chloro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-08-3 | |

| Record name | 3-Chloro-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7499-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7499-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。